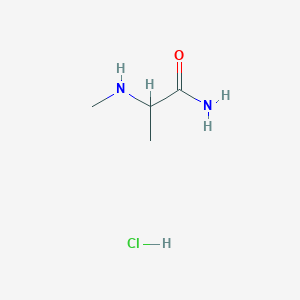

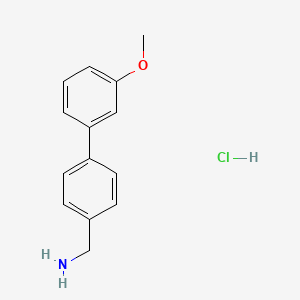

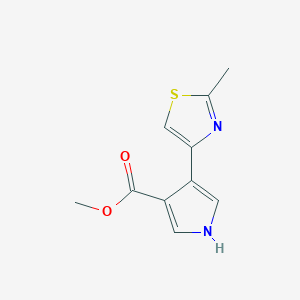

![molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0](/img/structure/B1430838.png)

Methyl 3-[3-(dimethylamino)phenyl]propanoate

Overview

Description

Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as N,N-dimethyl-3-phenylpropan-1-amine, is an organic compound derived from the amino acid phenylalanine. It is a white, crystalline solid with a melting point of 87-88°C and is soluble in water, ethanol, and ether. Methyl 3-[3-(dimethylamino)phenyl]propanoate is widely used as a reagent in organic synthesis and as an intermediate in the production of many pharmaceuticals and other chemicals.

Scientific Research Applications

Synthesis and Properties

Thermo-sensitive Resins

A study focused on the synthesis of a water-soluble resin with tertiary amine oxide side substituents. This resin demonstrates thermal behaviors and thermo-induced solubility changes, suggesting potential applications in chemical-free thermal laser imaging due to its ability to absorb IR imaging radiation and develop negative images with neutral water (Li An et al., 2015).

Electropolymerization

Research on the synthesis of non-aggregated silicon naphthalocyanines (SiNcs) with electropolymerizable substituents highlighted their non-aggregation in various solvents and concentrations. This study revealed the electropolymerization potential of these compounds on electrodes during anodic potential scans, indicating their utility in electronics and photonics (Z. Bıyıklıoğlu & Hakan Alp, 2017).

Application in Chemical Sensors

- Fluorescent Chemosensor: A novel compound was synthesized and characterized for its intramolecular charge transfer characteristics. It acted as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions, demonstrating potential applications in environmental monitoring and biochemistry (Harjinder Singh et al., 2014).

Optical and Electronic Applications

- Nonlinear Optical Absorption: A chalcone derivative was synthesized and investigated for its third-order nonlinear optical properties using a z-scan technique. The compound exhibited a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, highlighting its potential in optical device applications such as optical limiters (K. Rahulan et al., 2014).

properties

IUPAC Name |

methyl 3-[3-(dimethylamino)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNQHQZLWXVHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

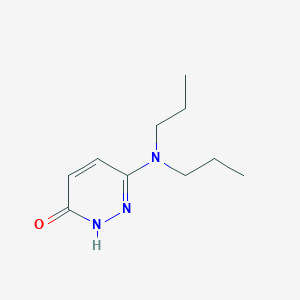

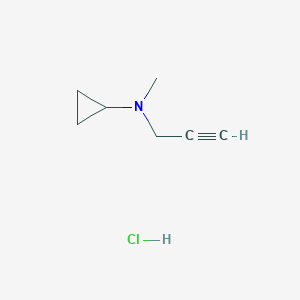

![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)

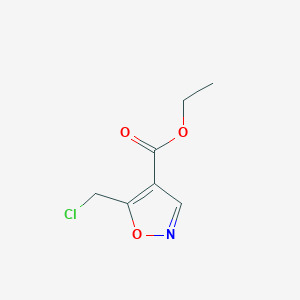

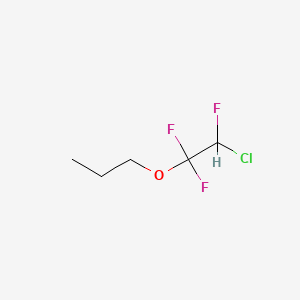

![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)

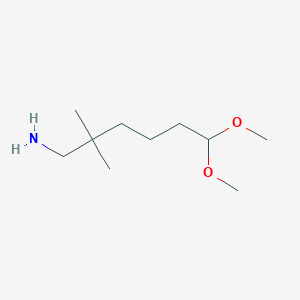

![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)